8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound “8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are biologically significant compounds, and modifications to the purine structure can result in a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. Purine derivatives can undergo a variety of reactions, including substitutions and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally .Scientific Research Applications
Pharmacological Applications
- Antidepressant and Anxiolytic Potential : Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their pharmacological properties. Particularly, a derivative showed potential antidepressant activity in vivo, indicating the compound's relevance in studying neurological disorders and mood regulation (Zagórska et al., 2016).
Mechanistic Insights and Comparative Studies
- Receptor Binding and Pharmacokinetics : Derivatives were evaluated for their binding affinities to serotonin receptors and their pharmacokinetic properties. The study provided insights into the compounds' functional, pharmacological, and safety profiles, making them interesting subjects for further psychiatric and neurological research (Partyka et al., 2020).
Neuropharmacology and Behavioral Studies
- Impact on THC Self-Administration : The compound's structural relatives, acting as adenosine A2A receptor antagonists, were studied in the context of THC self-administration in animal models. The research highlighted the potential of presynaptic A2A receptor blockade as a pharmacological approach to treat dependencies (Justinova et al., 2014).
Additional Pharmacological Insights
- Antihypertensive Properties : Similar structural analogs were evaluated for their antihypertensive effects, indicating the chemical scaffold's relevance in cardiovascular research and potential therapeutic applications (Russell et al., 1988).
- Antinociceptive Activity : The structure-related compounds showed antinociceptive properties in rodent models of acute pain, suggesting their utility in pain management and analgesic drug development (Czopek et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are dihydrofolate reductase (rhDHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It’s worth noting that the most potent compound against tumor cell lines only showed weak inhibition (63±18%) toward DHFR .
Biochemical Pathways
The compound affects the folate pathway , which is crucial for the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to the accumulation of S-phase cells and the induction of apoptosis .
Pharmacokinetics
The compound is a nonclassical antifolate, which means it is more lipophilic and enters cells through passive diffusion . This property can enhance its bioavailability.
Result of Action
The compound’s action results in the arrest of the S-phase of the cell cycle and the induction of apoptosis . Specifically, it has been observed that HL-60 cells treated with the compound displayed S-phase arrest and induction of apoptosis . The effect of the compound on lysosomes and mitochondria were confirmed, indicating that the induction of apoptosis was acting through a lysosome-nonmitochondrial pathway .
Future Directions
Properties
IUPAC Name |
6-(4-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-24-18-17(19(27)23-21(24)28)25-12-16(13-6-4-3-5-7-13)26(20(25)22-18)14-8-10-15(29-2)11-9-14/h3-12H,1-2H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKQXUITCPJSMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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